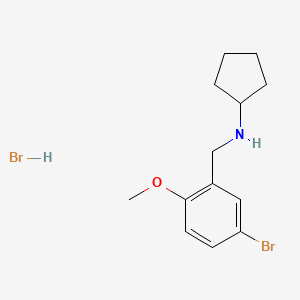

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide

Description

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide is a brominated aromatic amine derivative characterized by a cyclopentanamine moiety attached to a 5-bromo-2-methoxybenzyl group, with a hydrobromide counterion. This compound is synthesized via reductive amination, as evidenced by analogous methodologies for related structures . The bromine and methoxy substituents on the benzyl ring likely influence its electronic properties, lipophilicity, and intermolecular interactions, while the hydrobromide salt enhances aqueous solubility and stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.BrH/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12;/h6-8,12,15H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQVZFCWSNHWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2CCCC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-13-8 | |

| Record name | Benzenemethanamine, 5-bromo-N-cyclopentyl-2-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cyclopentanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by treating the resulting amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form various derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different halogens or other nucleophiles.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include various amines or alcohols.

Scientific Research Applications

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and synthetic differences between N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide and related compounds:

Key Observations:

- Substituent Effects : The methoxy group in the target compound is electron-donating, enhancing lipophilicity compared to chloro (electron-withdrawing in ) or nitro (strongly electron-withdrawing in ) substituents. This may improve membrane permeability for the target .

- Sulfonamide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, influencing protein interactions.

- Counterion : Hydrobromide salts (target compound, ) generally exhibit higher solubility in polar solvents compared to hydrochloride salts () or neutral sulfonamides (), which may favor pharmacokinetics .

Biological Activity

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula . The presence of a brominated methoxybenzyl group combined with a cyclopentanamine structure suggests unique pharmacological properties that merit investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, influencing various signal transduction pathways. The exact molecular targets and mechanisms remain under investigation, but it is hypothesized that the compound could exert effects by binding to receptors or enzymes, thereby altering their activity and impacting cellular processes.

Antimicrobial Properties

Research has indicated potential antimicrobial effects of this compound. Studies are ongoing to evaluate its efficacy against various bacterial strains, with initial findings suggesting it may inhibit bacterial growth through interference with cellular functions.

Anticancer Activity

The compound has also been explored for anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines, although the specific pathways involved are still being elucidated. Further investigations are needed to fully understand its potential as an anticancer agent.

Study 1: Neurotransmitter Modulation

In a recent study examining the effects on neurotransmitter systems, this compound was found to enhance serotonin receptor activity in neuronal cultures. This suggests a possible role in mood regulation and therapeutic applications for depression.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, supporting its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(5-Bromo-2-methoxybenzyl)cyclopentanamine HBr | C15H23Br2NO | Yes | Yes |

| 5-Bromo-2-methoxybenzylamine | C10H12BrNO2 | Limited | No |

| Cycloheptanamine | C7H13N | No | Limited |

Future Directions

Further research is essential to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed exploration of its interaction with specific receptors and enzymes.

- In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(5-Bromo-2-methoxybenzyl)cyclopentanamine hydrobromide, and what are their critical optimization parameters?

- Methodology : Synthesis typically involves halogenated benzyl intermediates and cyclopentylamine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 5-bromo-2-methoxybenzyl bromide with cyclopentanamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Purification often employs recrystallization or column chromatography.

- Key Parameters : Temperature control (<10°C) prevents undesired polymerization, while stoichiometric ratios (1:1.2 amine:benzyl halide) maximize yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- X-ray crystallography is definitive for structural confirmation. For example, related brominated sulfonamides exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.18 Å, b = 7.59 Å, and c = 20.58 Å .

- NMR spectroscopy (¹H/¹³C) identifies substituents: methoxy (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.5 ppm), and cyclopentyl CH₂ groups (~δ 1.5–2.5 ppm) .

- Mass spectrometry confirms molecular weight (e.g., [M+H⁺] = 357.1 for C₁₃H₁₈Br₂NO).

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions involving the bromine substituent be resolved?

- Analysis : Discrepancies in reaction outcomes (e.g., competing aryl vs. benzyl substitution) arise from solvent polarity and nucleophile strength. For example:

- Polar solvents (DMF, DMSO) favor benzyl bromide substitution, while nonpolar solvents (THF) may stabilize aryl intermediates .

- Steric hindrance from the methoxy group at the 2-position directs nucleophiles to the 5-bromo site, as seen in analogous benzamide derivatives .

- Resolution : Kinetic studies under controlled conditions (e.g., varying solvents, temperatures) and DFT calculations can model transition states to predict regioselectivity .

Q. What strategies are effective in elucidating the compound’s bioactivity, particularly its interaction with neural targets?

- Methodology :

- In vitro binding assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement. For example, cyclopentylamine derivatives show affinity for σ-1 receptors (IC₅₀ ~10–50 μM) .

- Molecular docking : Align the compound’s 3D structure (from crystallography) with receptor active sites (e.g., PDB: 6WHA) to predict binding modes .

- Functional assays : Measure cAMP modulation or calcium flux in neuronal cell lines to assess downstream effects .

Q. How do structural modifications (e.g., replacing bromine with azide or methoxy groups) impact physicochemical properties and bioactivity?

- Data-Driven Approach :

- Lipophilicity : Bromine substitution increases logP by ~1.0 unit compared to methoxy analogs, enhancing blood-brain barrier permeability .

- Stability : Azide derivatives (e.g., 5-azido analogs) exhibit photolability, requiring dark storage, while methoxy groups improve hydrolytic stability .

- Bioactivity : Bromine’s electron-withdrawing effect enhances receptor binding affinity in sulfonamide derivatives (ΔIC₅₀ = 2–5× vs. chlorine) .

Methodological Considerations

Q. What experimental design principles apply to optimizing catalytic hydrogenation in the compound’s synthesis?

- Protocol :

- Use Pd/C (10%) in ethanol under 30 psi H₂ at 50°C for dehalogenation or reduction of intermediates .

- Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:1) .

- Troubleshooting : Catalyst poisoning by amine groups necessitates higher catalyst loading (15–20%) or alternative catalysts (e.g., Raney Ni) .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Root Causes :

- Polymorphism : Different crystallization solvents (e.g., EtOH vs. acetone) yield distinct melting points (Δmp = 5–10°C) .

- Impurity profiles : Residual solvents (e.g., DCM) or unreacted amines broaden NMR peaks .

- Mitigation : Standardize recrystallization protocols and use high-purity solvents (HPLC grade) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.